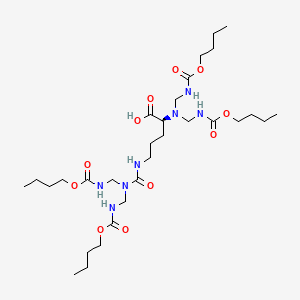

A924

Descripción

Propiedades

Número CAS |

65132-74-3 |

|---|---|

Fórmula molecular |

C30H57N7O11 |

Peso molecular |

691.8 g/mol |

Nombre IUPAC |

(2S)-2-[bis[(butoxycarbonylamino)methyl]amino]-5-[bis[(butoxycarbonylamino)methyl]carbamoylamino]pentanoic acid |

InChI |

InChI=1S/C30H57N7O11/c1-5-9-16-45-27(41)32-20-36(21-33-28(42)46-17-10-6-2)24(25(38)39)14-13-15-31-26(40)37(22-34-29(43)47-18-11-7-3)23-35-30(44)48-19-12-8-4/h24H,5-23H2,1-4H3,(H,31,40)(H,32,41)(H,33,42)(H,34,43)(H,35,44)(H,38,39)/t24-/m0/s1 |

Clave InChI |

TUWMBEXKRLHQRM-DEOSSOPVSA-N |

SMILES isomérico |

CCCCOC(=O)NCN(CNC(=O)OCCCC)[C@@H](CCCNC(=O)N(CNC(=O)OCCCC)CNC(=O)OCCCC)C(=O)O |

SMILES canónico |

CCCCOC(=O)NCN(CNC(=O)OCCCC)C(CCCNC(=O)N(CNC(=O)OCCCC)CNC(=O)OCCCC)C(=O)O |

Apariencia |

Solid powder |

Otros números CAS |

65132-74-3 |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

2,8-di-N-bis(n-butyloxycarbonylaminomethyl)-L-citrulline A 924 A-924 |

Origen del producto |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to ASTM A924 for Metallic-Coated Steel

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of ASTM A924/A924M, the standard specification that establishes the general requirements for steel sheet, metallic-coated by the hot-dip process. This standard is fundamental for applications demanding robust corrosion resistance. The metallic coatings, including zinc, zinc-iron alloy, aluminum, and various alloys thereof, are applied to a range of steel grades such as Commercial Steel (CS), Forming Steel (FS), and Drawing Steel (DS). This document details the core requirements of ASTM this compound, including coating weight designations, dimensional tolerances, and mechanical properties, alongside detailed experimental protocols for key quality control tests.

Scope and Significance of ASTM this compound

ASTM this compound/A924M serves as a foundational specification for hot-dip metallic-coated steel sheet, which is produced in coils and cut lengths. The primary purpose of these coatings is to provide corrosion protection.[1] The standard outlines the general requirements that apply to various product specifications, which in turn detail specific needs for strength, heat resistance, paintability, and formability.

The specification covers a variety of metallic coatings, including:

-

Zinc or zinc-iron alloy coated

-

Zinc-5% aluminum alloy coated

-

55% aluminum-zinc alloy coated

-

Aluminum-coated

-

Terne (lead-tin alloy) coated

It is crucial to note that in cases of conflict, the requirements of the individual product specifications take precedence over this general specification.

Quantitative Data and Tolerances

The following tables summarize the key quantitative requirements as specified under or referenced by ASTM this compound.

Table 1: Coating Weight Designations for Zinc-Coated (Galvanized) Steel Sheet (per ASTM A653/A653M)

| Coating Designation | Minimum Triple-Spot Test (oz/ft²) | Minimum Single-Spot Test (oz/ft²) |

| G30 | 0.30 | 0.25 |

| G40 | 0.40 | 0.30 |

| G60 | 0.60 | 0.50 |

| G90 | 0.90 | 0.80 |

| G115 | 1.15 | 1.00 |

Note: The triple-spot test is an average of three specimens taken from the center and near each edge of the sheet. The single-spot test refers to the minimum coating weight on any individual specimen.

Table 2: Thickness Tolerances for Metallic-Coated Steel Sheet (in inches)

| Specified Width | Specified Thickness | Tolerance (plus or minus) |

| To 32, incl. | through 0.023 | 0.003 |

| Over 0.023 through 0.043 | 0.004 | |

| Over 0.043 through 0.061 | 0.005 | |

| Over 32 to 40, incl. | through 0.023 | 0.003 |

| Over 0.023 through 0.043 | 0.004 | |

| Over 0.043 through 0.061 | 0.005 | |

| Over 40 to 60, incl. | through 0.023 | 0.004 |

| Over 0.023 through 0.043 | 0.005 | |

| Over 0.043 through 0.061 | 0.006 | |

| Over 60 to 72, incl. | through 0.023 | 0.004 |

| Over 0.023 through 0.043 | 0.005 | |

| Over 0.043 through 0.061 | 0.006 |

Source: Adapted from data in ASTM this compound/A924M.[2]

Table 3: Typical Mechanical Properties of Common Steel Grades (per ASTM A653/A653M)

| Steel Designation | Yield Strength (MPa) | Tensile Strength (MPa) | Elongation in 50mm (%) |

| CS Type A | 170 - 380 | - | ≥ 20 |

| CS Type B | 205 - 380 | - | ≥ 20 |

| CS Type C | 170 - 410 | - | ≥ 15 |

| FS Type A | 170 - 310 | - | ≥ 26 |

| FS Type B | 205 - 345 | - | ≥ 24 |

| DDS | 140 - 240 | - | ≥ 32 |

Note: These are typical, non-mandatory property ranges.[3][4][5]

Table 4: Flatness Tolerances for Cut Lengths (Not Specified to Restricted Flatness)

| Specified Thickness (in.) | Specified Width (in.) | Flatness Tolerance (in.) |

| Over 0.019 through 0.032 | To 36, incl. | 3/8 |

| Over 36 to 60, incl. | 5/8 | |

| Over 60 to 72, incl. | 7/8 | |

| Over 0.032 through 0.057 | To 36, incl. | 1/4 |

| Over 36 to 60, incl. | 3/8 | |

| Over 60 to 72, incl. | 5/8 | |

| Over 0.057 | To 36, incl. | 1/4 |

| Over 36 to 60, incl. | 3/8 | |

| Over 60 to 72, incl. | 1/2 |

Note: This table applies to all designations except Structural Steel (SS), High-Strength Low-Alloy Steel (HSLAS), and HSLAS-F.[1][6]

Experimental Protocols

Detailed methodologies for key experiments cited in ASTM this compound are crucial for ensuring product quality and adherence to the standard.

Coating Weight Determination: Weigh-Strip-Weigh Method (ASTM A90/A90M)

This destructive test method provides a highly accurate measurement of the metallic coating weight.

Methodology:

-

Specimen Preparation: Samples are cut from the steel article, ensuring a minimum surface area of 5.08 square inches.[7]

-

Initial Weighing: Each specimen is weighed to the nearest 0.01 grams using an analytical balance to determine the total weight of the steel and its coating.[7]

-

Coating Stripping: The specimen is immersed in a stripping solution, typically a mixture of hydrochloric acid and an inhibitor, which selectively dissolves the coating without affecting the steel substrate.[8] The immersion continues until the evolution of hydrogen gas ceases.[9]

-

Post-Stripping Cleaning: The stripped specimen is cleaned with a solvent to remove any residual solution, rinsed, and thoroughly dried.[7]

-

Final Weighing: The cleaned and dried specimen is weighed again to determine the mass of the steel substrate.[10]

-

Calculation: The coating weight is calculated as the difference between the initial and final weights. This value is then typically expressed in ounces per square foot or grams per square meter.[10]

Coating Weight Determination: X-Ray Fluorescence (XRF) Method (ASTM A754/A754M)

This non-destructive method is widely used for on-line measurements during continuous production.

Methodology:

-

Principle: The material is bombarded with high-energy X-rays, causing the atoms in the metallic coating to emit secondary (fluorescent) X-rays.[11] The intensity and energy of these emitted rays are measured to determine the coating's thickness and composition.[11]

-

Instrumentation: The XRF instrument can utilize either an X-ray tube or an isotope source.[12] The equipment is operated to ensure the area of fluorescence falls within specified ranges (970 to 3200 mm² for X-ray tube gauges and 3200 to 9000 mm² for isotope gauges).[11]

-

Calibration: The instrument must be calibrated using standards of known coating weights.

-

Measurement: For on-line testing, the XRF gauge traverses the width of the moving steel sheet, taking multiple readings. A triple-spot measurement is often calculated from these readings to characterize the coating weight across the sheet.[11]

-

Data Analysis: The collected data is used to calculate the coating weight, which is reported in the appropriate units (e.g., g/m² or oz/ft²).

Coating Adhesion Assessment: Coating Bend Test (ASTM A1122/A1122M)

This test evaluates the adhesion of the metallic coating to the steel substrate.

Methodology:

-

Specimen Preparation: A flat sample, typically 10 mm wide and at least 150 mm long, is cut from the coated sheet.[13] The edges of the specimen should be rounded.[13]

-

Bending Procedure: The specimen is bent 180 degrees around a mandrel with a specified diameter, which is typically a multiple of the sheet's thickness (t-bend rating).[14] The bending is performed with the coated surface facing outward.[13] The process is repeated with progressively smaller bend radii (fewer thicknesses of metal) until coating failure is observed.[15]

-

Evaluation: After each bend, the deformed area is examined for signs of coating failure, such as flaking, peeling, or cracking, under 4X magnification.[13] The presence of cracks alone does not necessarily indicate poor adhesion unless the coating can be easily peeled away.[13] The t-bend rating is the minimum number of thicknesses around which the sheet can be bent without coating delamination.[14]

Visualizing the ASTM this compound Workflow

The following diagrams illustrate key logical relationships and workflows inherent to the application of the ASTM this compound standard.

References

- 1. unitedmetalproducts.info [unitedmetalproducts.info]

- 2. ASTM this compound - COSASTEEL [cosasteel.com]

- 3. ASTM A653/A653M-2023 – Dana Steel - Manufacturer of GI | AZ [danasteel.com]

- 4. ASTM A653 Galvanized Steel - COSASTEEL [cosasteel.com]

- 5. materials.gelsonluz.com [materials.gelsonluz.com]

- 6. nsfellows.com [nsfellows.com]

- 7. infinitalab.com [infinitalab.com]

- 8. labsinus.com [labsinus.com]

- 9. womicsteel.com [womicsteel.com]

- 10. galvanizeit.org [galvanizeit.org]

- 11. infinitalab.com [infinitalab.com]

- 12. codehub.building.govt.nz [codehub.building.govt.nz]

- 13. Bend Testing Procedure for Plated Materials | Sharretts Plating [sharrettsplating.com]

- 14. img.antpedia.com [img.antpedia.com]

- 15. store.astm.org [store.astm.org]

ASTM A924 standard for hot-dip process steel sheets explained.

An In-depth Technical Guide to the ASTM A924 Standard for Hot-Dip Process Steel Sheets

This guide provides a comprehensive overview of the ASTM this compound/A924M standard, which outlines the general requirements for steel sheets coated by the hot-dip process. This standard is crucial for ensuring the quality and performance of coated steel sheets used in applications demanding corrosion resistance.[1][2][3][4][5][6][7] It serves as a foundational specification that is often referenced by more specific product standards.[8][9][10]

Scope and Classification

ASTM this compound applies to steel sheets in coils and cut lengths that are metallic-coated through a continuous hot-dip process.[1][3][4][5][6][7] The primary purpose of these coatings is to provide corrosion resistance, but they can also be specified for heat resistance, paintability, and formability.[4][5][6]

The standard covers various types of metallic coatings:

-

Zinc (Galvanized) and Zinc-Iron Alloy (Galvannealed)

-

55% Aluminum-Zinc Alloy

-

Zinc-5% Aluminum Alloy

-

Aluminum-Coated

-

Zinc-Aluminum-Magnesium Alloy

-

Terne (Lead-Tin Alloy)[4]

The base steel sheet is available in several designations, each tailored for different applications:

-

Commercial Steel (CS Types A, B, and C): For general-purpose applications.[4][6][10][11][12]

-

Forming Steel (FS): For applications involving moderate forming.[4][6][10][11][12]

-

Drawing Steel (DS): For more severe forming applications.[4][6][11][12]

-

Deep Drawing Steel (DDS): For deep drawing applications.[10]

-

Extra Deep Drawing Steel (EDDS): For the most demanding forming and drawing applications.[10]

-

Structural Steel (SS): Where mechanical properties are a primary concern.[4][6][11][12]

-

High Strength Low Alloy Steel (HSLAS): For applications requiring higher strength with good formability.[4][6][11][12]

Data Presentation

Chemical Composition of Base Metal

The chemical composition of the base steel is critical to its performance and is detailed in the respective product specifications like ASTM A653 (for Galvanized) and ASTM A792 (for 55% Al-Zn). The following tables summarize the typical chemical requirements for common steel designations.

Table 1: Chemical Composition for Zinc-Coated Steel Sheet (ASTM A653) [13]

| Designation | C (max) | Mn (max) | P (max) | S (max) |

| CS Type A | 0.10 | 0.60 | 0.030 | 0.035 |

| CS Type B | 0.02-0.15 | 0.60 | 0.030 | 0.035 |

| CS Type C | 0.08 | 0.60 | 0.100 | 0.035 |

| FS Type A | 0.10 | 0.50 | 0.020 | 0.035 |

| FS Type B | 0.02-0.10 | 0.50 | 0.020 | 0.030 |

| DDS | 0.06 | 0.50 | 0.020 | 0.025 |

| EDDS | 0.02 | 0.40 | 0.020 | 0.020 |

Table 2: Chemical Composition for 55% Aluminum-Zinc Alloy-Coated Steel Sheet (ASTM A792) [1]

| Designation | C (max) | Mn (max) | P (max) | S (max) |

| CS Type A | 0.10 | 0.60 | 0.03 | 0.035 |

| CS Type B | 0.02-0.15 | 0.60 | 0.03 | 0.035 |

| CS Type C | 0.08 | 0.60 | 0.10 | 0.035 |

| FS | 0.02-0.10 | 0.50 | 0.02 | 0.030 |

| DS | 0.06 | 0.50 | 0.02 | 0.025 |

Mechanical Properties of Base Metal

Mechanical properties are determined by tension tests and are crucial for applications involving forming or structural requirements.[2][8]

Table 3: Typical Mechanical Properties for 55% Aluminum-Zinc Alloy-Coated Steel Sheet (ASTM A792) [14]

| Designation | Yield Strength (min, MPa) | Tensile Strength (min, MPa) | Elongation in 50 mm (min, %) |

| Grade 230 (33) | 230 | 310 | 20 |

| Grade 255 (37) | 255 | 360 | 18 |

| Grade 275 (40) | 275 | 380 | 16 |

| Grade 340 (50) Class 1 | 340 | 450 | 12 |

| Grade 550 (80) Class 1 | 550 | 570 | - |

Coating Weight Designations

The corrosion protection afforded by the metallic coating is directly related to its thickness, which is specified by its weight.[15] ASTM this compound references specific product standards for coating weight designations. The designations are based on the total coating weight on both sides of the sheet.[16]

Table 4: Common Coating Weight Designations for Zinc-Coated (Galvanized) Steel Sheet (ASTM A653) [16][17]

| Designation (inch-pound) | Minimum Triple-Spot Test (oz/ft²) | Minimum Single-Spot Test (oz/ft²) | Designation (SI) | Minimum Triple-Spot Test (g/m²) | Minimum Single-Spot Test (g/m²) |

| G30 | 0.30 | 0.25 | Z90 | 90 | 75 |

| G40 | 0.40 | 0.30 | Z120 | 120 | 100 |

| G60 | 0.60 | 0.50 | Z180 | 180 | 150 |

| G90 | 0.90 | 0.80 | Z275 | 275 | 235 |

Table 5: Common Coating Weight Designations for 55% Aluminum-Zinc Alloy-Coated Steel Sheet (ASTM A792) [16][17]

| Designation (inch-pound) | Minimum Triple-Spot Test (oz/ft²) | Minimum Single-Spot Test (oz/ft²) | Designation (SI) | Minimum Triple-Spot Test (g/m²) | Minimum Single-Spot Test (g/m²) |

| AZ50 | 0.50 | 0.40 | AZM150 | 150 | 120 |

| AZ55 | 0.55 | 0.45 | AZM165 | 165 | 135 |

| AZ60 | 0.60 | 0.50 | AZM180 | 180 | 150 |

Experimental Protocols

Coating Weight Determination (Weigh-Strip-Weigh Method - ASTM A90)

The weigh-strip-weigh method is a destructive test to determine the coating weight.[15]

Methodology:

-

Specimen Preparation: Three specimens are taken from the sheet: one from the center and one from each edge.[16] The standard specimen size for sheet is a 2.25-inch square or a 2.54-inch diameter circle.[18]

-

Initial Weighing: The specimens are cleaned with a suitable solvent, dried, and weighed to the nearest 0.01 g.[18][19]

-

Stripping: The coating is chemically removed from the steel. For zinc coatings, a solution of hydrochloric acid and antimony trichloride is used.[18][20] This solution selectively dissolves the zinc without significantly affecting the base steel.[19]

-

Final Weighing: After stripping, the specimens are washed, dried, and weighed again.[19]

-

Calculation: The coating weight is calculated as the difference between the initial and final weights, divided by the surface area of the specimen.[19]

Mechanical Property Testing (Tension Test - ASTM A370)

Tension tests are performed to determine the yield strength, tensile strength, and elongation of the base steel.[3][5][21]

Methodology:

-

Specimen Preparation: Test specimens are prepared from the finished coated product.[22] The dimensions of the specimens are standardized to ensure comparable results.[4]

-

Gage Marking: The specimen is marked with a specific gage length (typically 2 inches or 50 mm) before testing.[21]

-

Testing: The specimen is mounted in a universal testing machine and subjected to a controlled tensile force until it fractures.[3][21]

-

Data Acquisition: The load applied and the elongation of the specimen are continuously measured during the test.[21]

-

Property Determination:

Surface Treatments

After coating, the steel sheet can undergo various surface treatments to enhance its performance and appearance.

-

Chemical Treatment: A passivating chemical treatment can be applied to reduce the tendency for storage stain (white rust).[1]

-

Oiling: A layer of oil can be applied to provide temporary corrosion protection and to act as a lubricant during forming operations.

-

Spangle: The size of the zinc crystals (spangle) on galvanized sheet can be controlled. Minimized spangle is often preferred for painted applications.

Visualizations

Caption: Workflow for producing hot-dip coated steel sheet under ASTM this compound.

Caption: Experimental workflow for the weigh-strip-weigh coating test (ASTM A90).

Caption: Experimental workflow for the tension test (ASTM A370).

References

- 1. ASTM A792M - WITOP STEEL [witopsteel.com]

- 2. zwickroell.com [zwickroell.com]

- 3. forneyonline.com [forneyonline.com]

- 4. womicsteel.com [womicsteel.com]

- 5. ASTM A370 - Tensile Testing of Metals - STEP Lab [step-lab.com]

- 6. store.astm.org [store.astm.org]

- 7. ASTM this compound - COSASTEEL [cosasteel.com]

- 8. store.astm.org [store.astm.org]

- 9. materialstandard.com [materialstandard.com]

- 10. scribd.com [scribd.com]

- 11. blog.mcelroymetal.com [blog.mcelroymetal.com]

- 12. ussteel.com [ussteel.com]

- 13. ASTM A653/A653M-2023 – Dana Steel - Manufacturer of GI | AZ [danasteel.com]

- 14. wanzhigalvanized.com [wanzhigalvanized.com]

- 15. ussteel.com [ussteel.com]

- 16. galvinfo.com [galvinfo.com]

- 17. scafco.com [scafco.com]

- 18. womicsteel.com [womicsteel.com]

- 19. infinitalab.com [infinitalab.com]

- 20. labsinus.com [labsinus.com]

- 21. How to Perform ASTM A370 Mechanical Testing of Steel Products - ADMET [admet.com]

- 22. scribd.com [scribd.com]

A Technical Guide to the Chemical Composition Requirements of ASTM A924

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical composition requirements outlined in ASTM A924, the standard specification for general requirements for steel sheet, metallic-coated by the hot-dip process. This standard is foundational for a wide range of steel products used in various industrial and construction applications where corrosion resistance is critical. While this guide is intended for a technical audience, it is important to note that ASTM this compound is a general specification. The precise chemical composition requirements for the base steel are detailed in individual product specifications, which are referenced within this guide.

Base Steel Chemical Composition

The chemical composition of the base steel is a critical factor influencing the final properties of the coated steel sheet, including its strength, formability, and weldability. ASTM this compound itself does not specify the chemical composition of the base steel. Instead, it directs users to the individual product specifications for these details.[1] An analysis of each heat of steel is required by the manufacturer to determine the percentage of carbon, manganese, phosphorus, sulfur, and any other elements specified in the individual product specification.[1]

The following tables summarize the chemical composition requirements for various steel grades as specified in some of the most common individual product standards that fall under the umbrella of ASTM this compound.

ASTM A653/A653M: Zinc-Coated (Galvanized) or Zinc-Iron Alloy-Coated (Galvannealed) Steel Sheet

This standard covers hot-dip galvanized and galvannealed steel sheets. The chemical composition for Commercial Steel (CS), Forming Steel (FS), and Deep Drawing Steel (DDS) types are presented below.

Table 1: Chemical Composition of Base Steel for ASTM A653/A653M (Weight %)

| Grade | Carbon (C) | Manganese (Mn) | Phosphorus (P) | Sulfur (S) |

| CS Type A | 0.10 max | 0.60 max | 0.030 max | 0.035 max |

| CS Type B | 0.02 - 0.15 | 0.60 max | 0.030 max | 0.035 max |

| CS Type C | 0.08 max | 0.60 max | 0.10 max | 0.035 max |

| FS Type A | 0.10 max | 0.50 max | 0.020 max | 0.035 max |

| FS Type B | 0.02 - 0.10 | 0.50 max | 0.020 max | 0.030 max |

| DDS | 0.06 max | 0.50 max | 0.020 max | 0.025 max |

Note: Data sourced from publicly available information referencing ASTM A653 specifications.

ASTM A792/A792M: 55% Aluminum-Zinc Alloy-Coated Steel Sheet

This specification pertains to steel sheets coated with a 55% aluminum-zinc alloy, commonly known by the trade name Galvalume®.

Table 2: Chemical Composition of Base Steel for ASTM A792/A792M (Weight %)

| Grade | Carbon (C) | Manganese (Mn) | Phosphorus (P) | Sulfur (S) |

| CS Type A | 0.10 max | 0.60 max | 0.030 max | 0.035 max |

| CS Type B | 0.02 - 0.15 | 0.60 max | 0.030 max | 0.035 max |

| CS Type C | 0.08 max | 0.60 max | 0.10 max | 0.035 max |

| FS | 0.02 - 0.10 | 0.50 max | 0.020 max | 0.030 max |

| DDS | 0.06 max | 0.50 max | 0.020 max | 0.025 max |

Note: Data sourced from publicly available information referencing ASTM A792 specifications.[2]

Product Analysis Tolerances

ASTM this compound provides tolerances for product analysis, which is the chemical analysis of the finished product. These tolerances account for the slight variations that can occur during the manufacturing process.

Table 3: Product Analysis Tolerances for Base Steel (Weight %)

| Element | Limit or Maximum of Specified Element, % | Tolerance Under Minimum Limit | Tolerance Over Maximum Limit |

| Carbon | To 0.15, incl | 0.02 | 0.03 |

| Over 0.15 to 0.40, incl | 0.03 | 0.04 | |

| Over 0.40 to 0.80, incl | 0.03 | 0.05 | |

| Manganese | To 0.60, incl | 0.03 | 0.03 |

| Over 0.60 to 1.15, incl | 0.04 | 0.04 | |

| Over 1.15 to 1.65, incl | 0.05 | 0.05 | |

| Phosphorus | ... | ... | 0.01 |

| Sulfur | ... | ... | 0.01 |

| Silicon | To 0.30, incl | 0.02 | 0.03 |

| Over 0.30 to 0.60, incl | 0.05 | 0.05 | |

| Copper | ... | 0.02 | ... |

| Titanium | To 0.10, incl | 0.01 | 0.01 |

| Vanadium | To 0.10, incl | 0.01 | 0.01 |

| Over 0.10 to 0.25, incl | 0.02 | 0.02 | |

| Columbium | Minimum only specified | 0.01 | ... |

| To 0.10, incl | 0.01 | 0.01 |

Note: Data sourced from a publicly available document referencing ASTM this compound.

Metallic Coating Chemical Composition

ASTM this compound covers various types of metallic coatings applied through the hot-dip process.[2] The nominal chemical composition of these coatings is also specified in the individual product standards.

Table 4: Nominal Chemical Composition of Common Metallic Coatings

| Coating Type | Standard | Nominal Composition |

| Zinc | ASTM A653/A653M | Commercially pure zinc. |

| Zinc-Iron Alloy | ASTM A653/A653M | A zinc-iron alloy is formed through annealing. |

| 55% Aluminum-Zinc Alloy | ASTM A792/A792M | 55% Aluminum, 1.6% Silicon, and the balance Zinc.[2][3][4] |

| Zinc-5% Aluminum Alloy | ASTM A875/A875M | Type I: Zinc-5% Aluminum-Mischmetal alloy. Type II: Zinc-5% Aluminum-0.1% Magnesium alloy.[5][6] |

| Aluminum-Coated | ASTM A463/A463M | Type 1: Aluminum-Silicon alloy (5-11% Si). Type 2: Commercially pure aluminum.[7][8] |

| Zinc-Aluminum-Magnesium Alloy | ASTM A1046/A1046M | Specific composition varies by manufacturer but generally contains zinc, aluminum, and magnesium. |

Experimental Protocols for Chemical Analysis

Detailed, step-by-step experimental protocols for chemical analysis are proprietary to the ASTM standards and are not publicly available. However, this section outlines the principles of the standard test methods referenced for determining the chemical composition of the base steel and the metallic coating.

Base Steel Chemical Analysis (ASTM A751)

In cases of dispute, the referee test methods listed in ASTM A751, "Standard Test Methods, Practices, and Terminology for Chemical Analysis of Steel Products," are to be used. This standard covers various analytical techniques, including:[1][9][10][11]

-

Combustion Method for Carbon: A sample of the steel is combusted in an induction furnace. The carbon in the sample is converted to carbon dioxide (CO2), which is then measured by an infrared absorption detector to determine the carbon content.[9]

-

Optical Emission Spectrometry (OES): A high-voltage spark is applied to the surface of the steel sample, causing the atoms to emit light at characteristic wavelengths. The intensity of the emitted light at specific wavelengths is measured to determine the concentration of various elements.[9]

-

Inert Gas Fusion for Nitrogen: The steel sample is melted in a graphite crucible under an inert gas atmosphere (typically helium or argon). The nitrogen in the sample is released as N2 gas, and its concentration is measured using a thermal conductivity detector.[9]

-

Wet Chemical Analysis: This involves dissolving the steel sample in acid and then using classical chemical techniques such as titration, gravimetry, or colorimetry to determine the concentration of specific elements.

The workflow for a typical chemical analysis of the base steel is illustrated below.

Metallic Coating Chemical Analysis

The determination of the chemical composition of the metallic coating can be performed using various acceptable chemical, spectrochemical, or other test methods. Common methods include:

-

X-Ray Fluorescence (XRF) Spectrometry: This non-destructive technique involves bombarding the coated surface with X-rays. The atoms in the coating emit secondary (or fluorescent) X-rays at energies characteristic of each element. By measuring the intensity and energy of these fluorescent X-rays, the elemental composition and thickness of the coating can be determined.

-

Weigh-Strip-Weigh Method: This is a destructive test method where a piece of the coated steel of a known surface area is weighed. The coating is then chemically stripped from the steel. The stripped steel is then reweighed. The difference in weight represents the weight of the coating. This method is often used to determine the coating weight, but the stripping solution can also be analyzed to determine the coating's chemical composition.

-

Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES): In this method, the coating is first dissolved in acid. The resulting solution is then introduced into an inductively coupled plasma, which excites the atoms of the coating elements, causing them to emit light at their characteristic wavelengths. The intensity of the emitted light is measured to determine the concentration of each element in the coating.

The logical flow for analyzing the metallic coating is depicted in the following diagram.

Conclusion

ASTM this compound serves as a comprehensive framework for the general requirements of metallic-coated steel sheets. The chemical composition of both the base steel and the metallic coating are fundamental to the performance and application of these products. While this guide provides a summary of the key chemical composition requirements and an overview of the analytical methodologies based on publicly available information, it is imperative for researchers, scientists, and drug development professionals to consult the full, current versions of the relevant ASTM standards for detailed specifications and testing procedures. The use of signaling pathway diagrams and other biological visualizations is not applicable to this technical materials science topic.

References

- 1. store.astm.org [store.astm.org]

- 2. ASTM A792M - WITOP STEEL [witopsteel.com]

- 3. ASTM A792 - COSASTEEL [cosasteel.com]

- 4. ASTM A792 SS Grade 80 Hot dip Aluminium-Zinc(AZ) steel -- Shanghai Royal Industry [sg295steel.com]

- 5. ASTM A875 / A875M Standard Specification for Steel Sheet, Zinc-5 % Aluminum Alloy-Coated by the Hot-Dip Process [tubemfg.com]

- 6. store.astm.org [store.astm.org]

- 7. img.antpedia.com [img.antpedia.com]

- 8. steel-jw.com [steel-jw.com]

- 9. matestlabs.com [matestlabs.com]

- 10. ASTM A751 - Test Methods and Practices for Chemical Analysis of Steel Products — Material Testing Expert [materialtestingexpert.com]

- 11. laboratuar.com [laboratuar.com]

A Technical Guide to Corrosion Resistance Standards in ASTM A924

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of ASTM A924, "Standard Specification for General Requirements for Steel Sheet, Metallic-Coated by the Hot-Dip Process." This standard is foundational for applications requiring corrosion-resistant steel, outlining the general requirements for various metallic coatings applied via a continuous hot-dip process. While ASTM this compound sets the general framework, it is crucial to consult the specific product specifications for detailed requirements on coating weight, mechanical properties, and formability.

Scope and Classification of Metallic Coatings

ASTM this compound covers steel sheets in coils and cut lengths intended for applications demanding corrosion resistance.[1][2][3] The specification encompasses several types of metallic coatings, each providing distinct properties and levels of corrosion protection. The primary coating types include:

-

Zinc-Coated (Galvanized) : Governed by ASTM A653/A653M.

-

Zinc-Iron Alloy-Coated (Galvannealed) : Also covered under ASTM A653/A653M.

-

55% Aluminum-Zinc Alloy-Coated : Detailed in ASTM A792/A792M.

-

Zinc-5% Aluminum Alloy-Coated : Specified in ASTM A875/A875M.

-

Aluminum-Coated : Covered by ASTM A463/A463M.

-

Zinc-Aluminum-Magnesium Alloy-Coated : Outlined in ASTM A1046/A1046M.

-

Terne (Lead-Tin Alloy) Coated : Specified in ASTM A308/A308M.

The selection of a specific coating depends on the intended application, environmental conditions, and desired service life.

Data Presentation: Coating Weight Designations

The corrosion resistance of the metallic coating is directly proportional to its thickness, which is specified in terms of coating weight (mass per unit area). ASTM this compound references specific product standards for these quantitative requirements. The following tables summarize the coating weight designations for the most common types of coatings.

Table 1: Coating Weight Requirements for Zinc-Coated (Galvanized) Steel Sheet (ASTM A653/A653M)

| Coating Designation | Minimum Triple-Spot Test (oz/ft²) | Minimum Triple-Spot Test (g/m²) | Minimum Single-Spot Test (oz/ft²) | Minimum Single-Spot Test (g/m²) |

| G30 | 0.30 | 90 | 0.25 | 75 |

| G40 | 0.40 | 120 | 0.30 | 90 |

| G60 | 0.60 | 180 | 0.50 | 150 |

| G90 | 0.90 | 275 | 0.80 | 235 |

| G115 | 1.15 | 350 | 1.00 | 300 |

Data sourced from ASTM A653/A653M. The coating weight is the total for both sides of the sheet.

Table 2: Coating Weight Requirements for 55% Aluminum-Zinc Alloy-Coated Steel Sheet (ASTM A792/A792M)

| Coating Designation | Minimum Triple-Spot Test (oz/ft²) | Minimum Triple-Spot Test (g/m²) | Minimum Single-Spot Test (oz/ft²) | Minimum Single-Spot Test (g/m²) |

| AZ50 | 0.50 | 150 | 0.40 | 120 |

| AZ55 | 0.55 | 165 | 0.50 | 150 |

| AZ60 | 0.60 | 180 | 0.50 | 150 |

Data sourced from ASTM A792/A792M. The coating weight is the total for both sides of the sheet.

Experimental Protocols for Coating Weight Determination

ASTM this compound specifies two primary methods for determining the coating weight: the weigh-strip-weigh method, which is a destructive test, and the X-ray fluorescence method, which is non-destructive.[4]

Weigh-Strip-Weigh Method (Referee Method)

This method is the standard procedure in case of disputes and involves chemically removing the coating and measuring the weight loss. The specific procedures are detailed in ASTM A90/A90M for zinc-based coatings and ASTM A428/A428M for aluminum-based coatings.

Methodology (Based on ASTM A90/A90M for Zinc Coatings):

-

Specimen Preparation : Three test specimens are taken from a representative sample: one from the center and one from each edge. Each specimen should have a minimum area of 5 in.² (3200 mm²). For convenience, a 2.25 in. x 2.25 in. square or a 2.54 in. diameter circle is often used.

-

Initial Weighing : The specimens are cleaned with a suitable solvent (such as petroleum ether), dried thoroughly, and weighed to the nearest 0.01 g. This is the initial weight (W1).

-

Chemical Stripping : The zinc coating is removed by immersing the specimen in a stripping solution. A common solution is hydrochloric acid containing an inhibitor (e.g., antimony trichloride) to prevent the acid from attacking the base steel. The immersion time depends on the coating thickness but is typically a few minutes.

-

Final Weighing : After the coating is completely removed (as indicated by the cessation of bubbling), the specimen is rinsed, scrubbed under running water, dried, and weighed again. This is the final weight (W2).

-

Calculation : The weight of the coating (Wc) is calculated as W1 - W2. The coating weight per unit area is then determined by dividing Wc by the surface area of the specimen.

X-Ray Fluorescence (XRF) Method

This non-destructive method is widely used for on-line process control and quality assurance. It relies on exciting the atoms in the coating with an X-ray source and measuring the intensity of the emitted characteristic X-rays.

Methodology (Based on ASTM A754/A754M):

-

Instrumentation : An X-ray fluorescence spectrometer is used, which consists of an X-ray source (either an X-ray tube or a radioisotope) and a detector.

-

Calibration : The instrument must be calibrated using standards of known coating thickness that are compositionally similar to the material being tested. Calibration curves are generated to correlate the intensity of the fluorescent X-rays to the coating weight.

-

Measurement : The coated steel sheet is exposed to the X-ray beam. The detector measures the intensity of the characteristic X-rays emitted from the coating elements (e.g., zinc, aluminum).

-

Calculation : The instrument's software uses the calibration curve to convert the measured X-ray intensities into a coating weight value, typically reported in oz/ft² or g/m².

Visualization of ASTM Standards Hierarchy

The following diagram illustrates the relationship between the general requirements standard (ASTM this compound) and the specific product standards for different metallic coatings.

Caption: Hierarchical relationship of ASTM this compound to specific coating standards.

Workflow for Coating Weight Verification

The diagram below outlines the typical workflow for verifying that a metallic-coated steel sheet meets the specified coating weight requirements.

Caption: Workflow for verifying coating weight according to ASTM standards.

References

Unraveling the Mechanical Backbone of Coated Steel: A Technical Guide to ASTM A924

For researchers, scientists, and professionals in drug development, a thorough understanding of the materials used in manufacturing and infrastructure is paramount. This in-depth technical guide delves into the core mechanical properties of metallic-coated steel sheet as defined by the ASTM A924 specification, providing a comprehensive overview for informed material selection and application.

ASTM this compound/A924M serves as a general requirements specification for steel sheet that has been metallic-coated through a hot-dip process.[1][2][3][4][5][6][7][8][9] This standard is foundational, as it is referenced by numerous other ASTM product-specific standards that detail the requirements for various types of metallic coatings on steel sheet. While ASTM this compound itself sets forth the general stipulations, the specific quantitative mechanical properties are detailed in these individual product specifications.[8][9]

The mechanical properties of the base steel are crucial as they dictate the formability and structural performance of the final coated product.[1] These properties are primarily determined through tension testing and include yield strength, tensile strength, and elongation.[1][2][5][6]

Quantitative Mechanical Properties

The mechanical properties of steel sheet under the umbrella of ASTM this compound vary based on the steel's designation, such as Commercial Steel (CS), Forming Steel (FS), Drawing Steel (DS), Deep Drawing Steel (DDS), Extra Deep Drawing Steel (EDDS), Structural Steel (SS), and High Strength Low Alloy Steel (HSLAS).[4] The specific minimum requirements for these properties are outlined in the respective product specifications. Below is a summary of typical mechanical properties for some of the commonly referenced specifications under ASTM this compound.

Table 1: Typical Mechanical Properties of Steel Sheet Conforming to ASTM A653/A653M (Zinc-Coated)

| Steel Designation | Type | Yield Strength (MPa) | Tensile Strength (MPa) | Elongation in 50 mm (%) |

| Commercial Steel (CS) | A | 170 - 380 | - | ≥ 20 |

| B | 205 - 380 | - | ≥ 20 | |

| C | 170 - 410 | - | ≥ 15 | |

| Forming Steel (FS) | A | 170 - 310 | - | ≥ 26 |

| Structural Steel (SS) | Grade 33 | 230 | 310 | 20 |

| Grade 37 | 255 | 360 | 18 | |

| Grade 40 | 275 | 380 | 16 | |

| Grade 50 | 345 | 450 | 12 | |

| Grade 80 | 550 | 620 | - |

Note: Data compiled from multiple sources. The ranges for CS and FS are non-mandatory typical values. For Structural Steel, the values represent minimum requirements.[1][3][7][10][11]

Table 2: Typical Mechanical Properties of Steel Sheet Conforming to ASTM A792/A792M (55% Aluminum-Zinc Alloy-Coated)

| Steel Designation | Type/Grade | Yield Strength (MPa) | Tensile Strength (MPa) | Elongation in 2 in. (50 mm) (%) |

| Commercial Steel (CS) | A | 205 - 410 | - | ≥ 20 |

| B | 245 - 410 | - | ≥ 20 | |

| Structural Steel (SS) | Grade 33 | 230 | 310 | 20 |

| Grade 37 | 255 | 360 | 18 | |

| Grade 50 Class 1 | 345 | 450 | 12 | |

| Grade 80 | 550 | 570 | - |

Note: Data compiled from multiple sources. The ranges for CS are non-mandatory typical values. For Structural Steel, the values represent minimum requirements.[4][12][13][14]

Experimental Protocols

The determination of the mechanical properties of the base metal for steel sheets specified under ASTM this compound is conducted in accordance with ASTM A370, "Standard Test Methods and Definitions for Mechanical Testing of Steel Products".[9] The primary method employed is the tension test.

Tension Test (as per ASTM A370)

The tension test is a fundamental materials science test in which a sample is subjected to a controlled tensile force until failure. The key properties obtained from this test are yield strength, ultimate tensile strength, and elongation.

Specimen Preparation:

-

Sampling: Test specimens are prepared from the finished metallic-coated product.[9] They are typically taken longitudinally, approximately midway between the center and the edge of the sheet as rolled.[8]

-

Dimensions: The standard specimen is the "sheet-type" rectangular tension test specimen as detailed in ASTM A370.[8]

-

Coating Removal: For determining the yield and tensile strength, the metallic coating is removed from the ends of the specimen that will be held by the grips of the testing machine. The thickness of the base metal is measured after the coating has been stripped.[9]

-

Gage Marks: Gage marks are placed on the specimen within the reduced section to define the original gage length, which is typically 2 inches (50 mm).

Test Procedure:

-

Machine Setup: The testing machine is zeroed without the specimen in the grips.

-

Specimen Gripping: The prepared specimen is securely mounted in the grips of a universal testing machine, ensuring proper alignment to avoid bending stresses.

-

Loading: A uniaxial tensile load is applied to the specimen at a controlled rate.

-

Data Acquisition: The applied load and the elongation of the specimen are continuously monitored and recorded. An extensometer is often used for precise measurement of elongation.

-

Test Completion: The test continues until the specimen fractures.

Data Analysis:

-

Yield Strength: The stress at which the material begins to deform plastically. It is often determined by the 0.2% offset method.

-

Tensile Strength (Ultimate Tensile Strength): The maximum stress that a material can withstand while being stretched or pulled before necking begins.

-

Elongation: The percentage increase in the original gage length after fracture. This is a measure of the material's ductility.

Visualization of the Mechanical Testing Workflow

The following diagram illustrates the logical workflow for determining the mechanical properties of steel sheet according to ASTM this compound and its referenced standards.

References

- 1. ASTM A653/A653M-2023 – Dana Steel - Manufacturer of GI | AZ [danasteel.com]

- 2. forneyonline.com [forneyonline.com]

- 3. materials.gelsonluz.com [materials.gelsonluz.com]

- 4. materialstandard.com [materialstandard.com]

- 5. ussteel.com [ussteel.com]

- 6. store.astm.org [store.astm.org]

- 7. conklinmetal.com [conklinmetal.com]

- 8. unitedmetalproducts.info [unitedmetalproducts.info]

- 9. nsfellows.com [nsfellows.com]

- 10. blog.mcelroymetal.com [blog.mcelroymetal.com]

- 11. nsfellows.com [nsfellows.com]

- 12. ASTM A 792 - 10(2015) - Standard Specification for Steel – Dana Steel [danasteel.com]

- 13. ussteel.com [ussteel.com]

- 14. cmetals.com [cmetals.com]

A Technical Guide to the Base Metal Requirements of ASTM A924

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core requirements for the base metal of steel sheet, metallic-coated by the hot-dip process, as specified by ASTM A924. This standard serves as a general specification, referencing several individual product standards for detailed chemical and mechanical property requirements. Understanding these foundational properties is crucial for ensuring the quality, performance, and consistency of the final coated product in various applications, from construction to automotive parts.

Base Metal Chemical Composition

The chemical composition of the base metal is a critical determinant of its mechanical properties, formability, and suitability for the hot-dip coating process. ASTM this compound refers to specific product specifications for the exact chemical requirements of different steel designations. A consolidated summary of these requirements for common steel types is presented below.

Table 1: Chemical Composition of Base Metal for Various Steel Designations

| Steel Designation | % Carbon (max) | % Manganese (max) | % Phosphorus (max) | % Sulfur (max) | Other Elements |

| Commercial Steel (CS) Type A | 0.10 | 0.60 | 0.030 | 0.035 | - |

| Commercial Steel (CS) Type B | 0.02 to 0.15 | 0.60 | 0.030 | 0.035 | - |

| Commercial Steel (CS) Type C | 0.08 | 0.60 | 0.10 | 0.035 | - |

| Forming Steel (FS) | 0.02 to 0.10 | 0.50 | 0.020 | 0.030 | - |

| Deep Drawing Steel (DDS) | 0.06 | 0.50 | 0.020 | 0.025 | Al 0.01 min |

| Extra Deep Drawing Steel (EDDS) | 0.02 | 0.40 | 0.020 | 0.020 | Al 0.01 min |

| Structural Steel (SS) Grade 33[1] | 0.20 | - | 0.04 | 0.04 | - |

| Structural Steel (SS) Grade 37[2] | 0.20 | - | 0.10 | 0.04 | - |

| Structural Steel (SS) Grade 40[3] | 0.25 | - | 0.10 | 0.04 | - |

| Structural Steel (SS) Grade 50[4] | 0.25 | - | 0.20 | 0.04 | - |

| Structural Steel (SS) Grade 80[5] | 0.20 | - | 0.04 | 0.04 | - |

Note: This table is a summary based on data from various ASTM product specifications referenced by ASTM this compound, such as ASTM A653 and ASTM A792. For specific applications, always refer to the latest version of the relevant standard.

Base Metal Mechanical Properties

The mechanical properties of the base steel dictate its ability to be formed into the desired shape without failure and to withstand service loads. These properties are determined through tension testing.[6]

Table 2: Typical Mechanical Properties of Base Metal for Various Steel Designations

| Steel Designation | Yield Strength, min, ksi [MPa] | Tensile Strength, min, ksi [MPa] | Elongation in 2 in. [50 mm], min, % |

| Commercial Steel (CS) Type A | 30[7] | 45[8] | 20 |

| Commercial Steel (CS) Type B | 35[9] | 52 | 18 |

| Commercial Steel (CS) Type C | 30[7] | 55 | 15 |

| Forming Steel (FS) | - | - | - |

| Deep Drawing Steel (DDS) | - | - | - |

| Extra Deep Drawing Steel (EDDS) | - | - | - |

| Structural Steel (SS) Grade 33[1] | 33[1] | 45[8] | 20 |

| Structural Steel (SS) Grade 37[2] | 37[2] | 52 | 18 |

| Structural Steel (SS) Grade 40[3] | 40[3] | 55 | 16 |

| Structural Steel (SS) Grade 50[4] | 50[4] | 65 | 12 |

| Structural Steel (SS) Grade 80[5] | 80[5] | 82 | - |

Note: For some steel designations, particularly those designed for high formability (FS, DDS, EDDS), specific mechanical properties are not mandated as the forming characteristics are the primary requirement. The values presented are typical and may vary based on the specific product specification.

Experimental Protocols

Chemical Analysis

The determination of the chemical composition of the base metal is performed by the manufacturer on a heat analysis basis.

Methodology: While ASTM this compound allows for the use of any suitable method for determining chemical composition, in cases of dispute, the referee test methods outlined in ASTM A751 are to be used. These methods typically involve spectrochemical analysis techniques. Product analysis, which may be performed by the purchaser on the finished product, requires samples to be taken from areas stripped of their metallic coating.

Tension Testing

The mechanical properties of the base metal are determined by tension tests.[6]

Methodology: Tension tests are conducted in accordance with ASTM E8/E8M, Standard Test Methods for Tension Testing of Metallic Materials .

-

Specimen Preparation: Test specimens are prepared from the finished metallic-coated product. The dimensions of the test specimens, particularly for sheet materials, are specified in ASTM E8.

-

Base Metal Thickness Determination: A crucial step is the accurate measurement of the base metal thickness, as the total thickness includes the coating. ASTM this compound specifies that the base metal thickness can be determined by either stripping the coating from the ends of the tension test specimen before testing or by calculating the coating thickness from the coating weight test and subtracting it from the total measured thickness. In case of a dispute, the stripping method is the referee method.

-

Test Procedure: The prepared specimen is mounted in a tension testing machine and subjected to a uniaxial tensile force until fracture. During the test, the applied load and the elongation of the specimen are continuously monitored.

-

Data Analysis: From the load-elongation curve, the following properties are determined:

-

Yield Strength: The stress at which the material exhibits a specified limiting deviation from the proportionality of stress to strain.

-

Tensile Strength: The maximum stress that a material can withstand while being stretched or pulled before necking.

-

Elongation: The percentage of increase in length of the specimen after fracture.

-

Visualizations

Logical Workflow for Base Metal Requirement Verification

Caption: Workflow for verifying ASTM this compound base metal requirements.

Signaling Pathway for Material Conformance

Caption: Signaling pathway for determining material conformance.

References

- 1. store.astm.org [store.astm.org]

- 2. Standard Norge | standard.no. ASTM this compound/A924M:13 [online.standard.no]

- 3. ASTM this compound - COSASTEEL [cosasteel.com]

- 4. store.astm.org [store.astm.org]

- 5. galvanizeit.com [galvanizeit.com]

- 6. zwickroell.com [zwickroell.com]

- 7. faculty.up.edu [faculty.up.edu]

- 8. testresources.net [testresources.net]

- 9. unitedmetalproducts.info [unitedmetalproducts.info]

A Comprehensive Technical Guide to ASTM A924: Navigating Formability and Strength of Hot-Dip Metallic-Coated Steel Sheet

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core principles outlined in the ASTM A924/A924M standard specification. Developed for professionals in research and development, this document delves into the critical aspects of steel sheet formability and strength, offering a detailed examination of the mechanical properties, coating characteristics, and testing methodologies that define the quality and performance of hot-dip metallic-coated steel.

Introduction to ASTM this compound

ASTM this compound/A924M serves as a foundational specification, establishing the general requirements for steel sheet in coils and cut lengths that has been metallic-coated through a continuous hot-dip process.[1][2][3] This process is essential for imparting corrosion resistance to the steel substrate, making it suitable for a wide array of applications, including construction, automotive parts, and appliances.[1] The specification encompasses a variety of steel types and metallic coatings, each tailored to specific performance requirements.

The standard outlines the fundamental characteristics of the steel base and the metallic coating, including:

-

Steel Base: The specification covers various types of steel, such as Commercial Steel (CS), Forming Steel (FS), Drawing Steel (DS), and Structural Steel (SS), each with distinct chemical compositions and mechanical properties.[2]

-

Metallic Coating: A range of metallic coatings can be applied, including zinc (galvanized), zinc-iron alloy (galvannealed), aluminum-zinc alloy, and zinc-aluminum-magnesium alloy.[2][3][4]

-

Coating Weight: The standard specifies the minimum coating weight per unit area, which is a critical factor in determining the level of corrosion protection.[1]

Mechanical Properties: Strength and Formability

The mechanical properties of the base steel are paramount in determining its suitability for a given application. ASTM this compound references other standards, such as ASTM A653/A653M for galvanized steel, to define the specific mechanical property requirements for different steel grades. These properties are primarily determined through tension testing.[1][2]

Key Mechanical Properties

The primary mechanical properties that dictate the strength and formability of the steel sheet are:

-

Yield Strength: The stress at which the steel begins to deform plastically.

-

Tensile Strength: The maximum stress the steel can withstand while being stretched or pulled before necking begins.

-

Elongation: A measure of the steel's ductility, representing the percentage of increase in length after fracture in a tension test.

Mechanical Properties of Common Steel Grades

The following tables summarize the typical mechanical properties for various steel grades commonly specified under ASTM A653, which falls under the general requirements of ASTM this compound.

Table 1: Mechanical Properties of Commercial Steel (CS) and Forming Steel (FS)

| Steel Designation | Yield Strength (ksi) | Tensile Strength (ksi) | Elongation in 2 in. (%) |

| CS Type A | 30 - 55 | 45 - 65 | ≥ 20 |

| CS Type B | 30 - 55 | 45 - 65 | ≥ 20 |

| CS Type C | 30 - 55 | 45 - 65 | ≥ 20 |

| FS | 25 - 40 | 40 - 55 | ≥ 26 |

Data sourced from publicly available information related to ASTM A653 specifications.

Table 2: Mechanical Properties of Structural Steel (SS)

| Steel Designation | Yield Strength, min (ksi) | Tensile Strength, min (ksi) | Elongation in 2 in., min (%) |

| Grade 33 | 33 | 45 | 20 |

| Grade 37 | 37 | 52 | 18 |

| Grade 40 | 40 | 55 | 16 |

| Grade 50 Class 1 | 50 | 65 | 12 |

| Grade 80 | 80 | 82 | - |

Data sourced from publicly available information related to ASTM A653 specifications.[5]

Experimental Protocols

To ensure the quality and consistency of metallic-coated steel sheet, ASTM this compound mandates several key experimental tests. The methodologies for these tests are detailed in associated ASTM standards.

Tension Test (per ASTM E8)

The tension test is fundamental to determining the mechanical properties of the steel sheet.[6]

Methodology:

-

Specimen Preparation: A standardized "dog-bone" shaped specimen is machined from the steel sheet. The dimensions of the specimen, including the gauge length, are critical for accurate results.[6][7]

-

Gage Marking: Gage marks are placed on the specimen at a specified distance to measure elongation.[6]

-

Test Execution: The specimen is mounted in a universal testing machine and subjected to a controlled uniaxial tensile force until it fractures.[6][7]

-

Data Acquisition: During the test, the applied load and the elongation of the specimen are continuously recorded.[7]

-

Calculation of Properties:

-

Yield Strength: Determined by the stress at which a specified amount of plastic deformation occurs.

-

Tensile Strength: Calculated as the maximum load divided by the original cross-sectional area of the specimen.

-

Elongation: The percentage increase in the original gage length after the specimen fractures.

-

Coating Weight Test (Weigh-Strip-Weigh Method per ASTM A90)

This destructive test method determines the weight of the metallic coating per unit area.[8][9]

Methodology:

-

Sample Preparation: A test specimen of a known surface area is cut from the coated sheet.[10]

-

Initial Weighing: The specimen is cleaned and weighed to the nearest 0.01 g.[10]

-

Coating Removal (Stripping): The coating is chemically stripped from the steel substrate using a solution of hydrochloric acid and antimony trichloride or another suitable reagent that does not significantly attack the base metal.[8][10]

-

Final Weighing: After stripping and drying, the specimen is weighed again.

-

Calculation: The coating weight is calculated as the difference between the initial and final weights, divided by the surface area of the specimen.[8]

Coating Bend Test (per ASTM A1122)

This test assesses the adhesion of the metallic coating to the steel substrate during forming operations.[11]

Methodology:

-

Specimen Preparation: A rectangular specimen, typically 2 to 4 inches wide, is cut from the coated sheet.[12]

-

Bending Procedure: The specimen is bent 180 degrees around a mandrel of a specified diameter. The "t-bend" rating refers to the inside bend diameter expressed as a multiple of the sheet thickness.[11]

-

Evaluation: The bent area is visually examined for any signs of coating fracture, flaking, or peeling (delamination).[11] The test can be repeated with progressively smaller bend radii to determine the minimum bend radius the coating can withstand without failure.

Visualizing Key Concepts

To further elucidate the principles of ASTM this compound, the following diagrams illustrate important relationships and workflows.

Caption: Steel grade selection based on strength and formability requirements.

Caption: Quality control workflow for ASTM this compound conformance testing.

Caption: Relationship between coating designation, weight, and corrosion resistance.

Conclusion

The ASTM this compound standard, in conjunction with its referenced specifications, provides a robust framework for ensuring the quality, performance, and reliability of hot-dip metallic-coated steel sheet. For researchers and scientists, a thorough understanding of the interplay between steel grade, mechanical properties, coating characteristics, and the prescribed testing methodologies is essential for material selection, product development, and failure analysis. This guide serves as a foundational resource for navigating the complexities of this critical industry standard.

References

- 1. ASTM this compound - Steel Sheet, Metallic-Coated by the Hot-Dip Process [appliedtesting.com]

- 2. store.astm.org [store.astm.org]

- 3. ASTM this compound - COSASTEEL [cosasteel.com]

- 4. metalzenith.com [metalzenith.com]

- 5. cmetals.com [cmetals.com]

- 6. testresources.net [testresources.net]

- 7. ASTM E8 | Tensile Testing Standards & Procedures - Valence [valencesurfacetech.com]

- 8. labsinus.com [labsinus.com]

- 9. galvanizeit.org [galvanizeit.org]

- 10. womicsteel.com [womicsteel.com]

- 11. img.antpedia.com [img.antpedia.com]

- 12. unitedmetalproducts.info [unitedmetalproducts.info]

The Role of ASTM A924 in Ensuring Material Quality for Research: A Technical Guide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

This technical guide explores the specifications of ASTM A924, a standard governing hot-dip metallic-coated steel sheet, and its relevance to material quality in research and development environments. For researchers, scientists, and drug development professionals, the integrity of the laboratory environment is paramount to the validity and reproducibility of experimental outcomes. The materials used in the construction of laboratory facilities, equipment, and storage solutions play a critical, though often overlooked, role in maintaining this integrity. This paper will delve into the technical requirements of ASTM this compound, providing quantitative data, detailed experimental protocols for quality assessment, and a critical evaluation of the suitability of these materials for sensitive research applications.

Understanding ASTM this compound: A Foundation for Material Quality

ASTM this compound is the standard specification for the general requirements for steel sheet that has been coated with a metallic layer through a hot-dip process.[1] This process is designed to enhance the corrosion resistance of the base steel, making it a durable material for a variety of applications.[1] The standard outlines the specific requirements for the steel base, the composition and weight of the metallic coating, mechanical properties, and surface finish.[1]

For research applications, the key takeaway from ASTM this compound is the assurance of a consistent and controlled material. The standard provides a framework for manufacturers to produce metallic-coated steel with predictable performance characteristics. However, as we will explore, not all materials compliant with this standard are suitable for every research environment.

Coating Types and Their Significance

ASTM this compound covers several types of metallic coatings, each offering different properties. The choice of coating is a critical decision in material selection for a laboratory. The most common types include:

-

Zinc-Coated (Galvanized): This is the most prevalent type of coating, offering good corrosion protection. The zinc acts as a sacrificial layer, corroding in preference to the underlying steel.

-

55% Aluminum-Zinc Alloy-Coated (Galvalume®): This coating provides enhanced corrosion resistance in many atmospheric conditions compared to traditional zinc coatings.

-

Aluminum-Coated (Aluminized): This coating is particularly effective in providing resistance to high temperatures and oxidation.[2]

The selection of the appropriate coating type depends on the specific environmental conditions of the laboratory, including the presence of corrosive chemicals, high humidity, and temperature fluctuations.

Quantitative Specifications for Material Quality

ASTM this compound and its related product-specific standards (e.g., ASTM A653 for galvanized steel, ASTM A792 for 55% Al-Zn coated steel, and ASTM A463 for aluminized steel) provide specific quantitative requirements for coating weight and mechanical properties. These values are crucial for ensuring the quality and longevity of the material.

Coating Weight Designations

The corrosion protection afforded by the metallic coating is directly proportional to its thickness. ASTM standards use a system of coating weight designations to specify the minimum amount of coating on the steel sheet. The following tables summarize the common coating weight designations and their corresponding minimum coating weights and thicknesses.

Table 1: Coating Weight Designations for Zinc-Coated (Galvanized) Steel Sheet (ASTM A653)

| Coating Designation | Minimum Triple-Spot Test (oz/ft²) | Minimum Triple-Spot Test (g/m²) | Nominal Thickness per Side (mils) | Nominal Thickness per Side (µm) |

| G30 | 0.30 | 90 | 0.26 | 6.6 |

| G40 | 0.40 | 120 | 0.34 | 8.6 |

| G60 | 0.60 | 180 | 0.51 | 13 |

| G90 | 0.90 | 275 | 0.76 | 19 |

Table 2: Coating Weight Designations for 55% Aluminum-Zinc Alloy-Coated Steel Sheet (ASTM A792)

| Coating Designation | Minimum Triple-Spot Test (oz/ft²) | Minimum Triple-Spot Test (g/m²) | Nominal Thickness per Side (mils) | Nominal Thickness per Side (µm) |

| AZ50 | 0.50 | 150 | 0.80 | 20 |

| AZ55 | 0.55 | 165 | 0.88 | 22 |

| AZ60 | 0.60 | 180 | 0.96 | 24 |

Table 3: Coating Designations for Aluminum-Coated Steel Sheet (ASTM A463)

| Coating Designation | Minimum Triple-Spot Test (oz/ft²) | Minimum Triple-Spot Test (g/m²) |

| T1 25 | 0.25 | 75 |

| T1 40 | 0.40 | 120 |

Mechanical Properties

The base steel of the coated sheet must meet specific mechanical property requirements to ensure it can be formed and fabricated without compromising the integrity of the coating. These properties are determined by tensile testing.

Table 4: Typical Mechanical Properties for Common Steel Grades (Non-mandatory values for some grades)

| Steel Designation | Yield Strength (ksi) | Tensile Strength (ksi) | Elongation in 2 in. (%) |

| Commercial Steel (CS) | 30 - 55 | 45 - 60 | ≥ 20 |

| Forming Steel (FS) | 25 - 40 | 40 - 55 | ≥ 26 |

| Deep Drawing Steel (DDS) | 20 - 35 | 38 - 50 | ≥ 32 |

| Structural Steel (SS) Grade 33 | 33 | 45 | 20 |

| Structural Steel (SS) Grade 40 | 40 | 52 | 18 |

| Structural Steel (SS) Grade 50 | 50 | 65 | 16 |

Experimental Protocols for Quality Verification

ASTM this compound specifies several test methods to verify the quality of the metallic-coated steel sheet. Understanding these protocols is essential for researchers who may need to specify or verify the quality of materials used in their laboratories.

Coating Weight Test (Weigh-Strip-Weigh Method)

This is a destructive test to determine the weight of the metallic coating.

Methodology:

-

Sample Preparation: Three test specimens are taken from a representative sample of the coated sheet: one from the center and one from each edge. Each specimen should have a minimum area of 5 in² (3226 mm²).

-

Initial Weighing: Each specimen is weighed to the nearest 0.001 g.

-

Stripping: The coating is chemically stripped from the steel substrate using an appropriate solution (e.g., a hydrochloric acid solution with an inhibitor for zinc coatings).

-

Final Weighing: After stripping and drying, each specimen is weighed again.

-

Calculation: The coating weight is calculated as the difference between the initial and final weights, divided by the surface area of the specimen. The result is typically expressed in ounces per square foot or grams per square meter.

Bend Test for Coating Adhesion

This test evaluates the adhesion of the metallic coating to the steel substrate during forming.

Methodology:

-

Specimen Preparation: A specimen of the coated sheet, typically 2 to 4 inches wide, is obtained.

-

Bending: The specimen is bent 180 degrees around a mandrel of a specified diameter. The diameter of the mandrel is related to the thickness of the sheet and the type of coating.

-

Examination: The bent portion of the specimen is examined for any signs of flaking or peeling of the coating. The absence of such defects indicates good coating adhesion.

Tensile Test for Mechanical Properties

This test determines the yield strength, tensile strength, and elongation of the base steel.

Methodology:

-

Specimen Preparation: A standardized tension test specimen is prepared from the coated sheet according to ASTM A370 specifications.

-

Coating Removal: The coating is removed from the grip ends of the specimen to ensure accurate measurement of the base metal's cross-sectional area.

-

Testing: The specimen is placed in a universal testing machine and subjected to a controlled tensile force until it fractures.

-

Data Analysis: The yield strength, tensile strength, and elongation are determined from the stress-strain curve generated during the test.

Material Selection for Research Environments: A Critical Perspective

While ASTM this compound provides a robust framework for ensuring the quality of metallic-coated steel, its application in sensitive research environments, particularly in drug development and cleanrooms, requires careful consideration.

Chemical Resistance

The chemical resistance of the coating is a primary concern. Galvanized steel, for instance, performs well in a pH range of 6 to 12.5.[3] However, it is susceptible to attack by strong acids and alkalis.[3] The table below provides a general guide to the compatibility of galvanized steel with common laboratory chemicals.

Table 5: Chemical Compatibility of Galvanized Steel

| Chemical | Compatibility |

| Acetic Acid | Not Recommended |

| Acetone | Good |

| Ammonium Hydroxide | Fair |

| Ethanol | Good |

| Hydrochloric Acid | Not Recommended |

| Isopropyl Alcohol | Good |

| Sodium Hydroxide | Not Recommended |

| Sulfuric Acid | Not Recommended |

This table is a general guide. Specific performance can vary based on concentration, temperature, and exposure time.

Extractables and Leachables

In pharmaceutical and biological research, the potential for materials to release chemical compounds into the environment or into solutions is a significant concern. These "extractables" (compounds extracted under exaggerated conditions) and "leachables" (compounds that migrate under normal conditions) can interfere with sensitive assays, promote the degradation of drug substances, or pose a toxicological risk.[4][5]

The metallic coatings covered by ASTM this compound, particularly zinc-based coatings, can be a source of metal ion leachables.[6] The presence of chelating agents, such as EDTA, in buffers can facilitate the leaching of metal ions from surfaces.[6] For this reason, materials used in direct contact with drug products or sensitive biological samples undergo rigorous extractables and leachables testing.

Cleanroom Compatibility

Cleanrooms are controlled environments with strict limits on particulate and microbial contamination. The materials used in cleanroom construction must be non-shedding, non-outgassing, and resistant to frequent cleaning and sterilization.

Galvanized steel is generally not considered a suitable material for cleanroom applications. [7][8] The zinc coating can shed particles, and the material can outgas, contributing to contamination.[8] Materials such as stainless steel (particularly 300 series), aluminum, and certain plastics are preferred for their smooth, non-porous, and corrosion-resistant surfaces.[7]

Visualizing Workflows for Material Quality Assurance

To ensure the appropriate selection and verification of materials for research applications, a structured workflow is essential. The following diagrams, created using the DOT language for Graphviz, illustrate key processes.

ASTM this compound Quality Control Workflow

Material Selection Logic for a Research Facility

Conclusion

ASTM this compound plays a vital role in ensuring a baseline level of quality and consistency for metallic-coated steel sheets. For general laboratory construction and furnishings where direct contact with sensitive experiments is not a concern, materials compliant with this standard can offer a durable and cost-effective solution, provided the chemical environment is compatible with the coating.

However, for more critical applications, such as in cleanrooms or for equipment that will have direct or indirect contact with pharmaceutical products or sensitive biological assays, the limitations of materials like galvanized steel become apparent. The potential for particulate shedding, outgassing, and the leaching of metal ions makes them unsuitable for these environments.

Researchers, scientists, and drug development professionals must, therefore, look beyond a simple compliance with a general manufacturing standard like ASTM this compound and consider the specific requirements of their research. A thorough understanding of the material's properties, including its chemical compatibility and potential for generating contaminants, is essential for maintaining the integrity of the research environment and ensuring the validity of experimental results. In many cases, higher-grade materials such as stainless steel will be the more appropriate and ultimately more reliable choice for critical research applications.

References

- 1. ASTM this compound - Steel Sheet, Metallic-Coated by the Hot-Dip Process [appliedtesting.com]

- 2. tjibc.com [tjibc.com]

- 3. designmanual.gaa.com.au [designmanual.gaa.com.au]

- 4. pharmtech.com [pharmtech.com]

- 5. susupport.com [susupport.com]

- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 7. Acceptable Cleanroom Materials | Technical Safety Services [techsafety.com]

- 8. roehm.biz [roehm.biz]

Methodological & Application

Application Notes and Protocols for Coating Weight Determination per ASTM A924

Introduction

This document provides detailed application notes and experimental protocols for determining the coating weight of metallic-coated steel sheet in accordance with ASTM A924, "Standard Specification for General Requirements for Steel Sheet, Metallic-Coated by the Hot-Dip Process." This standard is crucial for researchers, scientists, and quality control professionals in the metallurgical and materials science fields, as well as for those in drug development where coated steel might be used in manufacturing or packaging. The coating weight is a critical parameter that influences the material's corrosion resistance and overall performance.

ASTM this compound outlines two primary methods for this determination: the destructive weigh-strip-weigh method and the non-destructive X-ray fluorescence (XRF) method.[1][2] Adherence to these standardized procedures ensures accurate and reproducible results.

Key Concepts and Terminology

-

Coating Weight: The total amount of metallic coating on both sides of the steel sheet, typically expressed in ounces per square foot (oz/ft²) or grams per square meter (g/m²).

-

Triple Spot Test (TST): The average coating weight of three specimens taken from specific locations on the steel sheet: one from the center and one from each edge.[3][4][5] This test provides a representative average coating weight across the width of the sheet.

-

Single Spot Test (SST): The coating weight determined from a single specimen. ASTM this compound specifies minimum requirements for the single spot test to ensure a minimum level of coating uniformity.[3][5]

Experimental Protocols

Method 1: Weigh-Strip-Weigh (Destructive Method)

This method, with procedural details outlined in ASTM A90, involves determining the coating weight by measuring the difference in mass of a test specimen before and after chemically removing the coating.[6][7]

Materials and Equipment:

-

Analytical balance (accuracy to 0.001 g)

-

Test specimens of a specific size (e.g., 2.25 in x 2.25 in square or 2.54 in diameter circle)

-

Stripping solution: Hydrochloric acid with an inhibitor (e.g., antimony trichloride) to prevent dissolution of the base metal. A common formulation is concentrated hydrochloric acid containing 20 g/L of antimony trioxide.

-

Beakers or other suitable containers for stripping

-

Forceps

-

Drying oven or hot air blower

-

Safety equipment: Fume hood, acid-resistant gloves, safety goggles

Procedure:

-

Specimen Preparation:

-

For products wider than 18 inches, obtain a representative sample piece approximately 1 foot long. From this, cut three test specimens: one from the center and one from each edge, no closer than 2 inches from the edge.[8]

-

For products 18 inches or narrower, a single test specimen is required.[8]

-

The minimum area of a test specimen should be 5 in² (3200 mm²).[8]

-

Clean the specimens with a suitable solvent to remove any dirt or oil, then thoroughly dry them.

-

-

Initial Weighing:

-

Weigh each specimen to the nearest 0.001 g. Record this as the initial weight (W1).

-

-

Coating Stripping:

-

Under a fume hood, immerse the specimen in the stripping solution.

-

The immersion time will depend on the coating thickness and type but is typically a few minutes. The stripping is complete when the effervescence ceases.

-

Using forceps, remove the specimen from the solution.

-

-

Post-Stripping Cleaning and Drying:

-

Immediately rinse the specimen thoroughly with running water, followed by a final rinse with deionized water.

-

Dry the specimen completely using a drying oven or a hot air blower.

-

-

Final Weighing:

-

Weigh the dried, stripped specimen to the nearest 0.001 g. Record this as the final weight (W2).

-

Calculation of Coating Weight:

The total coating weight for both sides of the sheet is calculated as follows:

Coating Weight (oz/ft²) = [(W1 - W2) / A] * K

Where:

-

W1 = Initial weight of the specimen (g)

-

W2 = Final weight of the stripped specimen (g)

-

A = Area of one side of the specimen (in²)

-

K = Conversion factor (5.08 for a 2.25 in x 2.25 in specimen to convert g/in² to oz/ft²)

For the Triple Spot Test , the average of the coating weights from the three specimens is calculated. The Single Spot Test result is the coating weight of the individual specimen with the lowest value.[1]

Method 2: X-Ray Fluorescence (XRF) (Non-Destructive Method)

This method, detailed in ASTM A754, utilizes X-ray fluorescence spectrometry to determine the coating weight. It is a non-destructive technique suitable for both off-line laboratory analysis and continuous on-line testing.[9][10][11][12]

Materials and Equipment:

-

X-ray fluorescence (XRF) spectrometer

-

Calibration standards with known coating weights, traceable to a primary method like weigh-strip-weigh.

Procedure:

-

Instrument Calibration:

-

Calibrate the XRF spectrometer according to the manufacturer's instructions using a set of certified reference materials with coating weights that bracket the expected range of the test specimens. This calibration establishes the relationship between the measured X-ray fluorescence intensity and the coating weight.

-

-

Specimen Placement:

-

Place the test specimen in the measurement area of the XRF instrument. For on-line systems, the sensor head will traverse across the moving steel strip.

-